Lyn-IN-1

Vue d'ensemble

Description

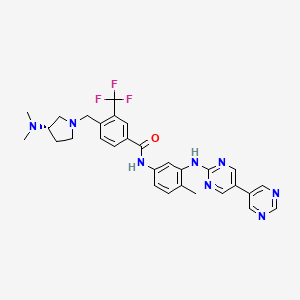

Lyn-IN-1, also known as Bafetinib analog, is a potent and selective dual Bcr-Abl/Lyn inhibitor . It is extracted from patent WO2014169128A1 .

Chemical Reactions Analysis

Lyn-IN-1 is known to inhibit the Lyn tyrosine kinase, which is an important signaling intermediary . Lyn can mediate both positive and negative signaling processes within the same or different cellular contexts .

Physical And Chemical Properties Analysis

Lyn-IN-1 has a molecular weight of 576.62 . It is a solid substance . Its solubility in DMSO is 50 mg/mL .

Applications De Recherche Scientifique

Cancer Therapeutics: Chronic Myeloid Leukemia (CML)

Bafetinib (INNO-406) is a potent and selective dual inhibitor of Bcr-Abl and Lyn tyrosine kinases, which are critical in the pathogenesis of CML . It has shown efficacy in blocking the autophosphorylation of Bcr-Abl, a key step in the activation of this oncogenic protein. By inhibiting this pathway, Bafetinib has the potential to suppress tumor growth and provide a targeted therapy option for patients with CML.

Prostate Cancer Treatment

Clinical trials have explored the use of Bafetinib in hormone-refractory prostate cancer. A Phase II study evaluated the efficacy and safety of Bafetinib administered orally in subjects with this condition . The study aimed to determine the preliminary efficacy by measuring the objective response rate, including complete and partial responses as indicated by PSA levels .

Leukemia Cell Apoptosis

Research has demonstrated that Bafetinib can induce cell death in Bcr-Abl positive leukemia cell lines through both caspase-mediated and caspase-independent mechanisms . This suggests its potential application in inducing apoptosis in leukemia cells, which is a desirable outcome in the treatment of various leukemias.

In Vivo Tumor Growth Inhibition

Bafetinib’s ability to inhibit tumor growth has been validated in murine tumor models . Its high potency and oral bioavailability make it a promising candidate for further development in cancer therapeutics, particularly for in vivo applications where systemic treatment is required.

Pharmacological Studies

With a well-defined chemical structure and known IC50 values for its target kinases, Bafetinib serves as an excellent compound for pharmacological studies . Researchers can investigate its pharmacodynamics, pharmacokinetics, and therapeutic index to optimize dosing and administration strategies for clinical applications.

Mécanisme D'action

Target of Action

Bafetinib (INNO-406) is an orally active dual inhibitor of Bcr-Abl and Lyn tyrosine kinases . The primary targets of Bafetinib (INNO-406) are the Bcr-Abl and Lyn tyrosine kinases, which play crucial roles in the proliferation and survival of certain types of cancer cells .

Mode of Action

Bafetinib (INNO-406) interacts with its targets, Bcr-Abl and Lyn tyrosine kinases, by blocking their autophosphorylation . This inhibition disrupts the signaling pathways that promote cancer cell growth and survival .

Biochemical Pathways

Bafetinib (INNO-406) affects several biochemical pathways. It enhances the activity of several pro-apoptotic Bcl-2 homology (BH) 3-pure proteins (Bim, Bad, Bmf, and Bik) through intrinsic apoptotic pathways regulated by the Bcl-2 family . This leads to the induction of apoptosis in Ph+ leukemia cells .

Pharmacokinetics

It is known that bafetinib (inno-406) is orally bioavailable , suggesting that it can be absorbed in the gastrointestinal tract and distributed throughout the body.

Result of Action

The molecular and cellular effects of Bafetinib (INNO-406) action include the inhibition of the autophosphorylation of Bcr-Abl and Lyn tyrosine kinases , disruption of cancer cell signaling pathways , and induction of apoptosis in Ph+ leukemia cells . These effects contribute to its antitumor activity .

Orientations Futures

Lyn-IN-1 has potential therapeutic implications in various diseases. Lyn kinase has been found to be important for maintaining the leukemic phenotype of many different liquid cancers including acute myeloid leukaemia (AML), chronic myeloid leukaemia (CML) and B-cell lymphocytic leukaemia (BCLL) . Lyn is also expressed in some solid tumors and here too it is establishing itself as a potential therapeutic target for prostate, glioblastoma, colon and more aggressive subtypes of breast cancer . Further studies should address whether new protein products may result from this fusion, as well as the biological function of these new products in disease occurrence and progression .

Propriétés

IUPAC Name |

4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(5-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31F3N8O/c1-19-4-7-24(11-27(19)39-29-36-14-23(15-37-29)22-12-34-18-35-13-22)38-28(42)20-5-6-21(26(10-20)30(31,32)33)16-41-9-8-25(17-41)40(2)3/h4-7,10-15,18,25H,8-9,16-17H2,1-3H3,(H,38,42)(H,36,37,39)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPBZHLJXQAQON-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CC[C@@H](C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31F3N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

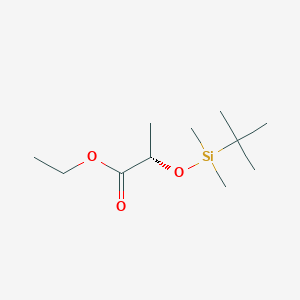

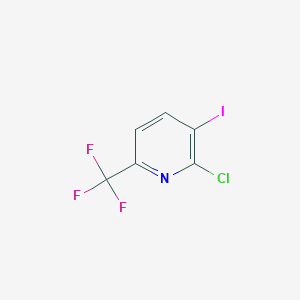

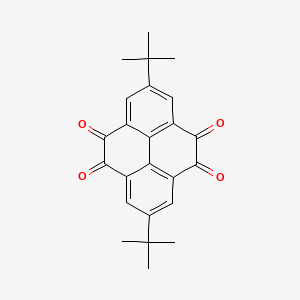

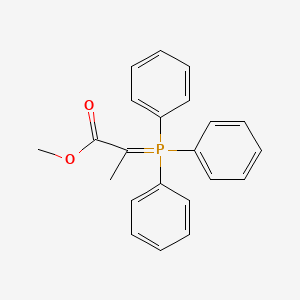

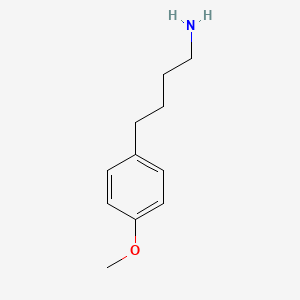

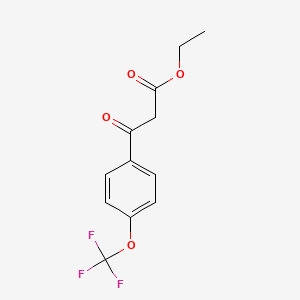

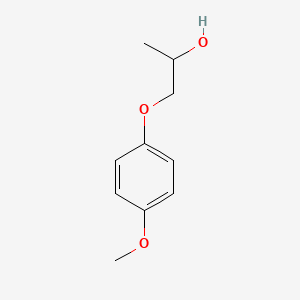

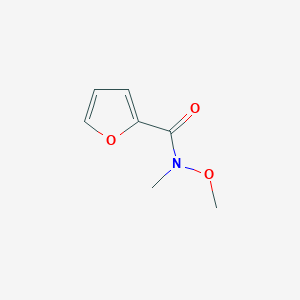

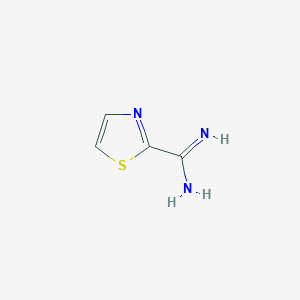

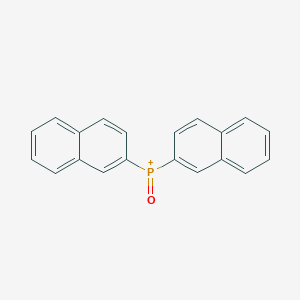

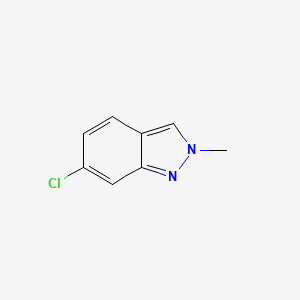

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Methyl(pentyl)amino]propanenitrile](/img/structure/B1589632.png)

![5-Chloroimidazo[1,2-A]pyridine](/img/structure/B1589643.png)